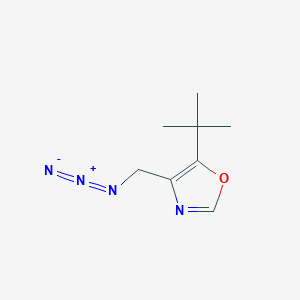
4-(Azidomethyl)-5-(t-butyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azidomethyl)-5-(t-butyl)oxazole is a heterocyclic compound that features an azide group attached to a methyl group at the fourth position and a tert-butyl group at the fifth position of an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-5-(t-butyl)oxazole typically involves the formation of the oxazole ring followed by the introduction of the azidomethyl and tert-butyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. Subsequent functionalization steps introduce the azidomethyl and tert-butyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize flow microreactor systems for efficient and scalable synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azidomethyl)-5-(t-butyl)oxazole can undergo various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azide group may yield nitro derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
4-(Azidomethyl)-5-(t-butyl)oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(Azidomethyl)-5-(t-butyl)oxazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azide group, in particular, can undergo click chemistry reactions, making it useful for bioconjugation and other applications. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Azidomethyl)-5-(t-butyl)imidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
4-(Azidomethyl)-5-(t-butyl)thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
4-(Azidomethyl)-5-(t-butyl)pyrazole: Similar structure but with a pyrazole ring instead of an oxazole ring.
Uniqueness
4-(Azidomethyl)-5-(t-butyl)oxazole is unique due to the combination of the oxazole ring with the azidomethyl and tert-butyl groups. This unique structure imparts specific reactivity and stability characteristics that differentiate it from similar compounds .
Propriétés
IUPAC Name |
4-(azidomethyl)-5-tert-butyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-8(2,3)7-6(4-11-12-9)10-5-13-7/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAIAJRFFOTKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














